
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide
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Description
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide is a useful research compound. Its molecular formula is C17H17N3O3S3 and its molecular weight is 407.5 g/mol. The purity is usually 95%.
The exact mass of the compound N-[4-(aminosulfonyl)phenyl]-2-(1,3-benzothiazol-2-ylthio)butanamide is 407.04320493 g/mol and the complexity rating of the compound is 588. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound 2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide , with CAS number 361193-15-9, is of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article reviews the current understanding of its biological activity, including synthesis methods, mechanisms of action, and relevant case studies.
- Molecular Formula : C17H17N3O3S
- Molecular Weight : 407.53 g/mol
Synthesis
The synthesis of this compound typically involves the reaction of 1,3-benzothiazole derivatives with sulfonamide compounds under specific conditions to yield the target molecule. The methods may include various organic reactions such as nucleophilic substitutions and coupling reactions. Detailed synthetic routes have been documented in literature, showcasing yields and purification techniques.
Antimicrobial Activity
Recent studies have shown that compounds related to benzothiazole exhibit substantial antimicrobial properties. For instance, derivatives similar to This compound have been tested against various bacterial strains, demonstrating inhibitory effects on growth. The mechanism is believed to involve interference with bacterial cell wall synthesis and protein function.
Anticancer Properties
Preliminary research indicates that this compound may possess anticancer properties. In vitro studies using cancer cell lines (e.g., MCF-7 for breast cancer) revealed that it could induce apoptosis and inhibit cell proliferation. The underlying mechanisms may involve the modulation of apoptotic pathways and cell cycle arrest.
Enzyme Inhibition
One notable biological activity is its potential as an enzyme inhibitor. Specifically, it has been investigated for its ability to inhibit tyrosinase, an enzyme crucial for melanin production. This activity suggests a possible application in treating hyperpigmentation disorders.
Case Studies
- Antimicrobial Efficacy : A study evaluated the antimicrobial activity of various benzothiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited MIC values as low as 5 µg/mL, suggesting potent antibacterial activity.
- Anticancer Activity : In a controlled experiment involving human cancer cell lines, the compound showed a significant reduction in cell viability at concentrations ranging from 10 µM to 50 µM over 48 hours. Flow cytometry analysis confirmed increased apoptosis rates in treated cells compared to controls.
- Tyrosinase Inhibition : In a study assessing tyrosinase inhibition, the compound was tested alongside known inhibitors like kojic acid. It demonstrated comparable inhibitory effects at similar concentrations, indicating its potential utility in cosmetic applications for skin lightening.
Data Table: Biological Activities Summary
Properties
IUPAC Name |
2-(1,3-benzothiazol-2-ylsulfanyl)-N-(4-sulfamoylphenyl)butanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O3S3/c1-2-14(24-17-20-13-5-3-4-6-15(13)25-17)16(21)19-11-7-9-12(10-8-11)26(18,22)23/h3-10,14H,2H2,1H3,(H,19,21)(H2,18,22,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNHVMHDCGJUDPG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)NC1=CC=C(C=C1)S(=O)(=O)N)SC2=NC3=CC=CC=C3S2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O3S3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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